(Z)-1-Methoxy-1-penten-3-yne
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Overview
Description
(Z)-1-Methoxy-1-penten-3-yne: is an organic compound with the molecular formula C6H8O. It is a derivative of penten-3-yne, featuring a methoxy group attached to the first carbon atom. This compound is known for its unique structural properties, which make it a subject of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Methoxy-1-penten-3-yne typically involves the reaction of appropriate alkyne precursors with methanol under specific conditions. One common method includes the use of a base to deprotonate the alkyne, followed by the addition of methanol to form the methoxy group. The reaction conditions often require careful control of temperature and pressure to ensure the desired cis configuration is achieved.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic processes. These methods can include the use of metal catalysts to facilitate the addition of methanol to the alkyne precursor. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Z)-1-Methoxy-1-penten-3-yne can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-1-Methoxy-1-penten-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Z)-1-Methoxy-1-penten-3-yne exerts its effects involves its ability to participate in various chemical reactions. The presence of the methoxy group and the triple bond allows it to interact with different molecular targets, facilitating the formation of new bonds and structures. These interactions can lead to the formation of biologically active compounds or materials with unique properties.
Comparison with Similar Compounds
cis-3-Penten-1-yne: Another isomer with similar structural features but different reactivity.
cis-2-Penten-4-yne: A related compound with a different position of the triple bond and methoxy group.
cis-3-Methoxy-1-penten-4-yne: A compound with a similar methoxy group but different carbon chain arrangement.
Uniqueness: (Z)-1-Methoxy-1-penten-3-yne is unique due to its specific configuration and the position of the methoxy group. This configuration influences its reactivity and the types of reactions it can undergo, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
17053-80-4 |
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Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
(Z)-1-methoxypent-1-en-3-yne |
InChI |
InChI=1S/C6H8O/c1-3-4-5-6-7-2/h5-6H,1-2H3/b6-5- |
InChI Key |
VIIKVNNELZKRAU-WAYWQWQTSA-N |
Isomeric SMILES |
CC#C/C=C\OC |
SMILES |
CC#CC=COC |
Canonical SMILES |
CC#CC=COC |
Synonyms |
(Z)-1-Methoxy-1-penten-3-yne |
Origin of Product |
United States |
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